Boc-DL-Trp-DL-Trp-NHNH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Trp-DL-Trp-NHNH2 is a synthetic compound that belongs to the class of Boc-protected amino acids. The compound is characterized by the presence of two tryptophan residues, each protected by a tert-butoxycarbonyl (Boc) group, and an amide group at the terminal end. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Trp-DL-Trp-NHNH2 typically involves the following steps:
Protection of Tryptophan Residues: The tryptophan residues are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling of Protected Tryptophan Residues: The Boc-protected tryptophan residues are then coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Amide Group: The terminal amide group is introduced by reacting the coupled product with hydrazine (NH2NH2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Trp-DL-Trp-NHNH2 undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction Reactions: The tryptophan residues can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products Formed
Deprotected Peptides: Removal of Boc groups yields free tryptophan residues.
Extended Peptide Chains: Coupling reactions result in longer peptide chains.
Oxidized or Reduced Tryptophan Derivatives: Oxidation or reduction reactions yield modified tryptophan residues.
Scientific Research Applications
Boc-DL-Trp-DL-Trp-NHNH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-DL-Trp-DL-Trp-NHNH2 is primarily related to its role in peptide synthesis. The Boc groups protect the tryptophan residues during synthesis, preventing unwanted side reactions. Upon deprotection, the free tryptophan residues can interact with biological targets, such as enzymes and receptors, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Trp-NH2: A similar compound with a single Boc-protected tryptophan residue.
Boc-DL-Trp-DL-xiIle-DL-Leu-NH2: A compound with Boc-protected tryptophan, isoleucine, and leucine residues.
5-Methyl-DL-tryptophan: A tryptophan analog with a methyl group at the 5-position.
Uniqueness
Boc-DL-Trp-DL-Trp-NHNH2 is unique due to the presence of two Boc-protected tryptophan residues and an amide group, making it particularly useful in the synthesis of complex peptides and proteins. Its structure allows for precise control over peptide synthesis and modification, making it a valuable tool in various fields of research.
Properties
CAS No. |
72156-64-0 |
---|---|
Molecular Formula |
C27H32N6O4 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H32N6O4/c1-27(2,3)37-26(36)32-22(12-16-14-29-20-10-6-4-8-18(16)20)24(34)31-23(25(35)33-28)13-17-15-30-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,29-30H,12-13,28H2,1-3H3,(H,31,34)(H,32,36)(H,33,35) |
InChI Key |
YCJLTWWDSFKPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.